molecular formula C7H12Cl2N2O2S B6219854 methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride CAS No. 2757999-94-1

methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride

Cat. No.: B6219854
CAS No.: 2757999-94-1
M. Wt: 259.2
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Description

Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-3-(1,3-thiazol-5-yl)propanoic acid with methanol in the presence of a dehydrating agent to form the methyl ester. This ester is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .

Scientific Research Applications

Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals[][3].

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-Amino-4-methylthiazole
  • 5-Phenylthiazole
  • 2-Mercaptobenzothiazole

Uniqueness

Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

2757999-94-1

Molecular Formula

C7H12Cl2N2O2S

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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